3-(4-Hydroxyphenyl)pent-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)pent-2-enedioic acid is an organic compound with the molecular formula C11H10O5. It is known for its unique structure, which includes a hydroxyphenyl group and a pentenedioic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)pent-2-enedioic acid typically involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxyphenyl)pent-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the pentenedioic acid moiety to a single bond, forming saturated derivatives.
Substitution: The hydroxy group on the phenyl ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyphenyl)pent-2-enedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of dermatology as a UV-absorbing agent.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxyphenyl)pent-2-enedioic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals. Its UV-absorbing properties are attributed to the conjugated double bonds and the hydroxyphenyl group, which can absorb and dissipate UV radiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid: Similar structure with a phenyl group and a double bond, but lacks the hydroxy group.
Ferulic Acid: Contains a methoxy group in addition to the hydroxy group on the phenyl ring.
Coumaric Acid: Similar structure but with different substitution patterns on the phenyl ring
Uniqueness
3-(4-Hydroxyphenyl)pent-2-enedioic acid is unique due to its specific combination of a hydroxyphenyl group and a pentenedioic acid moiety. This structure imparts distinct chemical properties, such as enhanced UV absorption and potential antioxidant activity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
50670-02-5 |
---|---|
Molekularformel |
C11H10O5 |
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
(Z)-3-(4-hydroxyphenyl)pent-2-enedioic acid |
InChI |
InChI=1S/C11H10O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-5,12H,6H2,(H,13,14)(H,15,16)/b8-5- |
InChI-Schlüssel |
VOWYJJSQRYBVGK-YVMONPNESA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=C\C(=O)O)/CC(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=CC(=O)O)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.